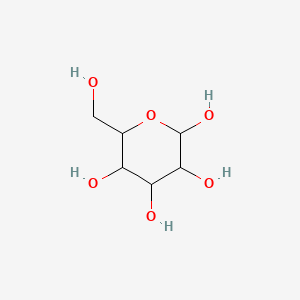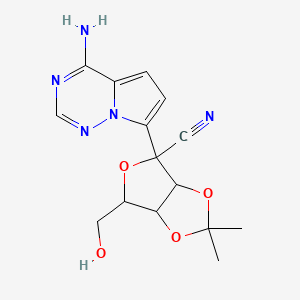
MTP-PE (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Mifamurtide is synthesized by linking muramyl dipeptide to phosphatidylethanolamine through a peptide spacer . The synthetic lipids used in the preparation of Mifamurtide liposomes include dioleoyl-phosphatidylserine and 1-palmitoyl-2-oleoyl-phosphatidylcholine in a 3:7 molar ratio . The amphipathic molecules of MTP-PE intercalate into the membrane bilayers of liposomes during the reconstitution of the lyophilized product .
Industrial Production Methods: The industrial production of Mifamurtide involves the encapsulation of the compound into liposomes. This process includes the use of synthetic lipids and the reconstitution of the lyophilized product to form stable liposomal formulations .
Chemical Reactions Analysis
Types of Reactions: Mifamurtide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for the compound’s stability and therapeutic efficacy.
Common Reagents and Conditions: Common reagents used in the reactions involving Mifamurtide include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are carefully controlled to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from the reactions involving Mifamurtide include various derivatives and analogues that retain the immunomodulatory and antitumor properties of the parent compound .
Scientific Research Applications
Mifamurtide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and properties of liposomal formulations . In biology, Mifamurtide is used to investigate the mechanisms of immune modulation and antitumor activity . In medicine, it is primarily used in the treatment of high-grade, non-metastatic osteosarcoma .
Mechanism of Action
Mifamurtide exerts its effects by activating macrophages and monocytes, leading to the production of proinflammatory cytokines and the promotion of bactericidal and tumoricidal effects . The compound is recognized by nucleotide-binding and oligomerization domain-like receptors and toll-like receptors present in macrophages and monocytes . This recognition triggers a cascade of signaling events that result in the activation of the immune response and the destruction of tumor cells .
Comparison with Similar Compounds
Mifamurtide is similar to muramyl dipeptide, the smallest naturally occurring immune stimulatory component of bacterial cell walls . Mifamurtide has a longer half-life and enhanced therapeutic effects due to its synthetic modifications . Other similar compounds include various analogues of muramyl dipeptide, which also exhibit immunomodulatory properties . Mifamurtide’s uniqueness lies in its encapsulation in liposomes, which enhances its stability, safety, and efficacy .
List of Similar Compounds:- Muramyl dipeptide (MDP)
- Liposomal muramyl dipeptide (L-MDP)
- Synthetic analogues of muramyl dipeptide
Properties
Molecular Formula |
C59H108N6NaO19P |
|---|---|
Molecular Weight |
1259.5 g/mol |
IUPAC Name |
sodium;2-[2-[[4-[2-[2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoylamino]ethyl 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C59H109N6O19P.Na/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68;/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79);/q;+1/p-1 |
InChI Key |
LRSAONQAUPMYDK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B10828389.png)

![2-[(1S)-1-[(2S,5R)-5-[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]oxolan-2-yl]ethyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B10828414.png)

![diazanium;(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B10828420.png)
![8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol;methane](/img/structure/B10828426.png)
![disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diolate](/img/structure/B10828430.png)


![Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B10828448.png)
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828455.png)

![tetrasodium;[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10828463.png)

